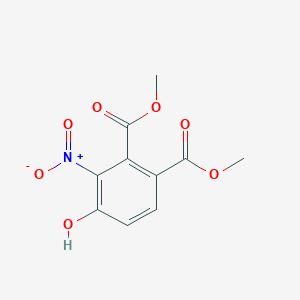
Dimethyl 4-hydroxy-3-nitrophthalate
Katalognummer B8305991
Molekulargewicht: 255.18 g/mol
InChI-Schlüssel: WSZIZJYNVZKKKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05180419
Procedure details


A mixture of dimethyl 4-hydroxyphthalate (25.0 g, 0.119 mol) and concentrated sulfuric acid at 0°-5° C., is treated dropwise with nitric acid (90%, 6.10 mL, 0.142 mo)), stirred for 10 minutes, poured into ice water and extracted with ethyl acetate. The combined organic extracts are dried (MgSO4) and concentrated in vacuo to give the title product mixture as a viscous yellow oil, 29.7 g (98.0%), identified by NMR spectral analysis. Flash chromatography (silical gel, 2% ethyl acetate/methylene chloride) of the mixture gives dimethyl 4-hydroxy-5-nitrophthalate as a yellow solid 3.70 g, mp 82°-85° C. and dimethyl 3-nitro-4-hydroxyphthalate as a pale yellow solid, 3.80 g, mp 108°-111° C.

Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:13]([OH:14])=[CH:12]C=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1C(OC)=O)([O-:3])=[O:2].[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20].C(Cl)Cl>>[OH:14][C:13]1[CH:12]=[C:20]([C:19]([O:22][CH3:23])=[O:21])[C:6](=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2])[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1O)C(=O)OC
|
|
Name
|
ethyl acetate methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C(C(=O)OC)=CC1[N+](=O)[O-])C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
